Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

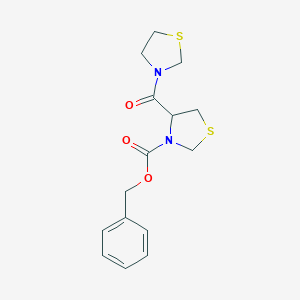

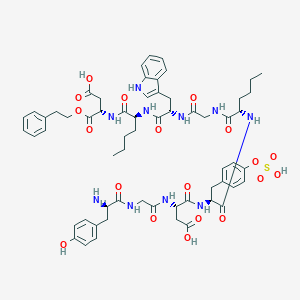

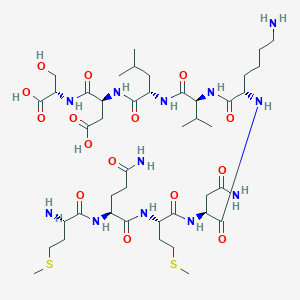

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester, also known as CCK-8, is a peptide hormone that plays an important role in the regulation of digestive processes. CCK-8 is synthesized in the small intestine and released into the bloodstream in response to the presence of food. It acts on the gallbladder to stimulate the release of bile, which is necessary for the digestion of fats. CCK-8 also acts on the pancreas to stimulate the release of enzymes that aid in the digestion of proteins and carbohydrates.

Wirkmechanismus

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- exerts its effects by binding to specific receptors on the surface of cells. The Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor is a G protein-coupled receptor that activates various intracellular signaling pathways in response to Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- binding. The activation of these signaling pathways leads to the release of various enzymes and hormones that regulate digestive processes and appetite.

Biochemische Und Physiologische Effekte

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has a number of biochemical and physiological effects, including:

1. Stimulation of gallbladder contraction and bile release.

2. Stimulation of pancreatic enzyme secretion.

3. Inhibition of gastric emptying.

4. Reduction of food intake.

Vorteile Und Einschränkungen Für Laborexperimente

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is a useful tool for investigating the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- and its effects on digestive processes and appetite. However, there are some limitations to its use in lab experiments. These include:

1. The high cost of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- synthesis and purification.

2. The need for specialized equipment and expertise to handle and administer Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-.

3. The potential for side effects and toxicity if Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is administered at high doses.

Zukünftige Richtungen

There are many future directions for research on Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-, including:

1. Investigation of the role of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- in the regulation of glucose metabolism and insulin secretion.

2. Development of new drugs that target the Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor for the treatment of obesity and other metabolic disorders.

3. Study of the effects of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- on the nervous system and its potential role in the treatment of neurological disorders.

4. Investigation of the potential use of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- as a diagnostic tool for digestive disorders.

5. Development of new methods for the synthesis and purification of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- to reduce costs and increase availability for research purposes.

In conclusion, Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is a peptide hormone that plays an important role in the regulation of digestive processes and appetite. It has been extensively studied for its effects on these processes and its potential use in the treatment of various metabolic and neurological disorders. Further research is needed to fully understand the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- and its potential applications in medicine and research.

Synthesemethoden

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is synthesized by solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the solid support and purified by various chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has been extensively studied for its role in the regulation of digestive processes. It has also been shown to play a role in the regulation of appetite and satiety. Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has been used in various scientific research applications, including:

1. Investigation of the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- in the regulation of digestive processes and appetite.

2. Development of new drugs that target the Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor for the treatment of obesity and other metabolic disorders.

3. Study of the effects of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- on the nervous system and its potential role in the treatment of neurological disorders.

Eigenschaften

CAS-Nummer |

119400-92-9 |

|---|---|

Produktname |

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- |

Molekularformel |

C61H76N10O19S |

Molekulargewicht |

1285.4 g/mol |

IUPAC-Name |

(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C61H76N10O19S/c1-3-5-15-45(68-58(82)47(29-38-20-24-41(25-21-38)90-91(86,87)88)70-60(84)49(31-53(75)76)67-51(73)34-64-55(79)43(62)28-37-18-22-40(72)23-19-37)56(80)65-35-52(74)66-48(30-39-33-63-44-17-11-10-14-42(39)44)59(83)69-46(16-6-4-2)57(81)71-50(32-54(77)78)61(85)89-27-26-36-12-8-7-9-13-36/h7-14,17-25,33,43,45-50,63,72H,3-6,15-16,26-32,34-35,62H2,1-2H3,(H,64,79)(H,65,80)(H,66,74)(H,67,73)(H,68,82)(H,69,83)(H,70,84)(H,71,81)(H,75,76)(H,77,78)(H,86,87,88)/t43-,45+,46+,47+,48+,49+,50+/m1/s1 |

InChI-Schlüssel |

HWCNOCJUNZSGBS-VDNFRELWSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)N |

SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |

Kanonische SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |

Andere CAS-Nummern |

119400-92-9 |

Sequenz |

YGDXXGWXD |

Synonyme |

CCK(26-32), Tyr-Gly-Nle(28,31) phenethyl ester- CCK-OPE cholecystokinin (26-32), Tyr-Gly-Nle(28,31) phenethyl ester- cholecystokinin (26-32), tyrosyl-glycyl-norleucine(28,31) phenethyl ester- D-Tyr-Gly-Asp-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester TGN-CCK-PEE Tyr-Gly-28,31-Nle-CCK(28-32) phenethyl ester tyrosyl-glycyl-aspartyl-sulfotyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid 2-phenylethyl este |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)